![molecular formula C10H9N3O2S2 B2489634 4-{[(5-アミノ-1,3,4-チアゾール-2-イル)チオ]メチル}安息香酸 CAS No. 361178-62-3](/img/structure/B2489634.png)
4-{[(5-アミノ-1,3,4-チアゾール-2-イル)チオ]メチル}安息香酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[(5-Amino-1,3,4-thiadiazol-2-yl)thio]methyl}benzoic acid is a chemical compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a benzoic acid moiety linked to a thiadiazole ring through a thioether linkage
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly urease inhibitors.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors and dyes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(5-Amino-1,3,4-thiadiazol-2-yl)thio]methyl}benzoic acid typically involves the following steps:
Formation of Thiadiazole Ring: The thiadiazole ring is synthesized by reacting hydrazinecarbothioamide with carbon disulfide under basic conditions to form 5-amino-1,3,4-thiadiazole-2-thiol.
Thioether Formation: The 5-amino-1,3,4-thiadiazole-2-thiol is then reacted with 4-chloromethylbenzoic acid in the presence of a base such as sodium hydroxide to form the desired product, 4-{[(5-Amino-1,3,4-thiadiazol-2-yl)thio]methyl}benzoic acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
4-{[(5-Amino-1,3,4-thiadiazol-2-yl)thio]methyl}benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The thiol group in the thiadiazole ring can be oxidized to form disulfides.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used under mild conditions.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be employed.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Formation of disulfides.
Reduction: Conversion of nitro groups to amino groups.
Substitution: Introduction of substituents such as halogens or nitro groups on the aromatic ring.
作用機序
The mechanism of action of 4-{[(5-Amino-1,3,4-thiadiazol-2-yl)thio]methyl}benzoic acid involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes such as urease by binding to the active site and preventing substrate access.
Antimicrobial Activity: It can disrupt microbial cell membranes or interfere with essential metabolic pathways, leading to cell death.
Anticancer Activity: The compound may induce apoptosis in cancer cells by activating specific signaling pathways.
類似化合物との比較
4-{[(5-Amino-1,3,4-thiadiazol-2-yl)thio]methyl}benzoic acid can be compared with other thiadiazole derivatives:
Similar Compounds: 5-(Aminomethyl)-1,3,4-thiadiazol-2-amine, 2-(5-Amino-1,3,4-thiadiazol-2-ylthio)-N-arylacetamide.
Uniqueness: The presence of the benzoic acid moiety linked through a thioether linkage makes it unique compared to other thiadiazole derivatives, which may have different substituents or linkages.
特性
IUPAC Name |
4-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanylmethyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2S2/c11-9-12-13-10(17-9)16-5-6-1-3-7(4-2-6)8(14)15/h1-4H,5H2,(H2,11,12)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJKNFSPAYVEYDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NN=C(S2)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
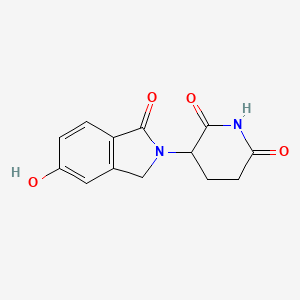
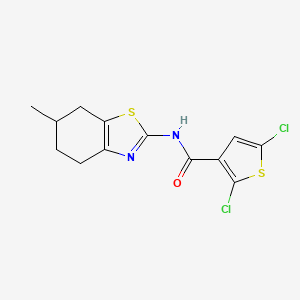
![1-(2,3-dimethoxybenzoyl)-4-{pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine](/img/structure/B2489555.png)
![[5-(3-methoxyphenyl)-14-methyl-7-[(4-methylphenyl)methylsulfanyl]-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2489556.png)
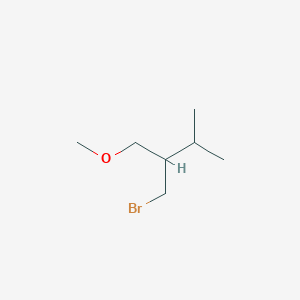
![N-Methyl-N-[1-(2-pyridin-2-ylethyl)piperidin-4-yl]prop-2-enamide](/img/structure/B2489559.png)
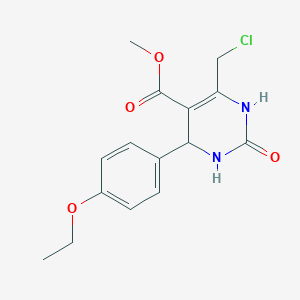
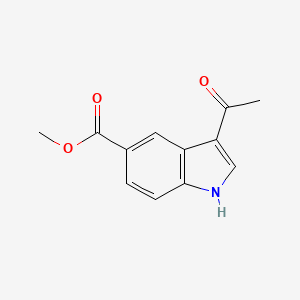
![N-(5-methoxy-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2489563.png)
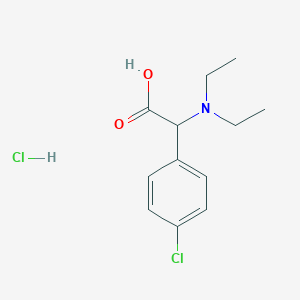
![N-[1-(2-Phenoxyacetyl)pyrrolidin-3-yl]prop-2-enamide](/img/structure/B2489568.png)
![Ethyl 2-[1-(oxiran-2-yl)cyclobutyl]acetate](/img/structure/B2489569.png)
![tert-Butyl [4-(4-chlorobenzyl)piperidin-4-yl]methylcarbamat](/img/structure/B2489570.png)
![1-[(2-methylphenyl)methyl]-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole](/img/structure/B2489574.png)
